molecular formula C28H26N4O2S2 B4334478 6-AMINO-2-{[1-OXO-1-(10H-PHENOTHIAZIN-10-YL)BUTAN-2-YL]SULFANYL}-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIMIDIN-4-ONE

6-AMINO-2-{[1-OXO-1-(10H-PHENOTHIAZIN-10-YL)BUTAN-2-YL]SULFANYL}-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIMIDIN-4-ONE

Cat. No.: B4334478
M. Wt: 514.7 g/mol
InChI Key: HCDUXXIMTXUNKF-UHFFFAOYSA-N
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Description

6-AMINO-2-{[1-OXO-1-(10H-PHENOTHIAZIN-10-YL)BUTAN-2-YL]SULFANYL}-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that features a combination of phenothiazine and pyrimidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-2-{[1-OXO-1-(10H-PHENOTHIAZIN-10-YL)BUTAN-2-YL]SULFANYL}-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps:

    Formation of Phenothiazine Derivative: The phenothiazine core is synthesized through the reaction of 10H-phenothiazine with appropriate reagents to introduce the carbonyl and propyl groups.

    Thioether Formation: The phenothiazine derivative is then reacted with a thiol compound to form the thioether linkage.

    Pyrimidine Ring Construction: The final step involves the construction of the pyrimidine ring through a cyclization reaction with appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-AMINO-2-{[1-OXO-1-(10H-PHENOTHIAZIN-10-YL)BUTAN-2-YL]SULFANYL}-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIMIDIN-4-ONE has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in the treatment of cancer and neurological disorders.

    Biological Studies: It can be used as a probe to study biological pathways involving phenothiazine and pyrimidine derivatives.

    Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-AMINO-2-{[1-OXO-1-(10H-PHENOTHIAZIN-10-YL)BUTAN-2-YL]SULFANYL}-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIMIDIN-4-ONE involves interactions with various molecular targets:

    Molecular Targets: The phenothiazine moiety can interact with dopamine receptors, while the pyrimidine ring may interact with nucleic acids or enzymes.

    Pathways Involved: The compound may modulate signaling pathways related to neurotransmission or cell proliferation, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine Derivatives: Compounds such as chlorpromazine and promethazine share the phenothiazine core and are used as antipsychotic and antihistamine agents, respectively.

    Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytarabine are pyrimidine analogs used in cancer therapy.

Uniqueness

6-AMINO-2-{[1-OXO-1-(10H-PHENOTHIAZIN-10-YL)BUTAN-2-YL]SULFANYL}-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its combination of phenothiazine and pyrimidine structures, which may confer a distinct set of biological activities and chemical properties not found in other compounds.

Properties

IUPAC Name

6-amino-2-(1-oxo-1-phenothiazin-10-ylbutan-2-yl)sulfanyl-1-(2-phenylethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O2S2/c1-2-22(27(34)32-20-12-6-8-14-23(20)35-24-15-9-7-13-21(24)32)36-28-30-26(33)18-25(29)31(28)17-16-19-10-4-3-5-11-19/h3-15,18,22H,2,16-17,29H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDUXXIMTXUNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NC(=O)C=C(N4CCC5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-AMINO-2-{[1-OXO-1-(10H-PHENOTHIAZIN-10-YL)BUTAN-2-YL]SULFANYL}-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 2
6-AMINO-2-{[1-OXO-1-(10H-PHENOTHIAZIN-10-YL)BUTAN-2-YL]SULFANYL}-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 3
6-AMINO-2-{[1-OXO-1-(10H-PHENOTHIAZIN-10-YL)BUTAN-2-YL]SULFANYL}-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 4
6-AMINO-2-{[1-OXO-1-(10H-PHENOTHIAZIN-10-YL)BUTAN-2-YL]SULFANYL}-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 5
6-AMINO-2-{[1-OXO-1-(10H-PHENOTHIAZIN-10-YL)BUTAN-2-YL]SULFANYL}-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIMIDIN-4-ONE
Reactant of Route 6
6-AMINO-2-{[1-OXO-1-(10H-PHENOTHIAZIN-10-YL)BUTAN-2-YL]SULFANYL}-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIMIDIN-4-ONE

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